
Dodecane-1,12-diol;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecane-1,12-diol and methanesulfonic acid are two distinct chemical compounds. Methanesulfonic acid, on the other hand, is a strong organic acid with the molecular formula CH4O3S . Both compounds have unique properties and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecane-1,12-diol: This compound can be synthesized through the reduction of lauryl lactone, which is produced from the oxidation of cyclododecanone. The reduction process typically involves the use of hydrogen or hydrogen-containing gases under specific conditions to yield dodecane-1,12-diol.
Methanesulfonic acid: This compound is usually produced by the oxidation of methylthiol or dimethyl disulfide using strong oxidizing agents such as hydrogen peroxide or nitric acid.
Industrial Production Methods
Dodecane-1,12-diol: Industrial production often involves large-scale reduction processes using catalysts and controlled environments to ensure high yield and purity.
Methanesulfonic acid: Industrial production typically involves continuous oxidation processes with efficient recovery and purification systems to produce high-purity methanesulfonic acid.
Chemical Reactions Analysis
Types of Reactions
-
Dodecane-1,12-diol
Oxidation: Can be oxidized to form dodecanedioic acid.
Reduction: Can be reduced to form dodecane.
Substitution: Can undergo substitution reactions to form various derivatives.
-
Methanesulfonic acid
Neutralization: Reacts with bases to form methanesulfonates.
Esterification: Reacts with alcohols to form methanesulfonate esters.
Common Reagents and Conditions
Dodecane-1,12-diol: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Methanesulfonic acid: Common reagents include bases like sodium hydroxide and alcohols for esterification reactions.
Major Products Formed
Dodecane-1,12-diol: Major products include dodecanedioic acid and various substituted derivatives.
Methanesulfonic acid: Major products include methanesulfonates and methanesulfonate esters.
Scientific Research Applications
-
Dodecane-1,12-diol
-
Methanesulfonic acid
Chemistry: Used as a catalyst in various organic reactions.
Biology: Used in protein sequencing and peptide synthesis.
Medicine: Used in the formulation of pharmaceuticals.
Mechanism of Action
Dodecane-1,12-diol: Acts primarily as a building block in polymer synthesis, where it undergoes polymerization reactions to form long-chain polymers.
Methanesulfonic acid: Functions as a strong acid catalyst, facilitating various chemical reactions by donating protons and stabilizing reaction intermediates.
Comparison with Similar Compounds
-
Dodecane-1,12-diol
Similar Compounds: Hexane-1,6-diol, octane-1,8-diol.
-
Methanesulfonic acid
Similar Compounds: Sulfuric acid, p-toluenesulfonic acid.
Uniqueness: Milder and less corrosive compared to sulfuric acid, making it safer for certain applications.
Properties
CAS No. |
106731-55-9 |
|---|---|
Molecular Formula |
C14H34O8S2 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
dodecane-1,12-diol;methanesulfonic acid |
InChI |
InChI=1S/C12H26O2.2CH4O3S/c13-11-9-7-5-3-1-2-4-6-8-10-12-14;2*1-5(2,3)4/h13-14H,1-12H2;2*1H3,(H,2,3,4) |
InChI Key |
XNNWUGBPLRDZKU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C(CCCCCCO)CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


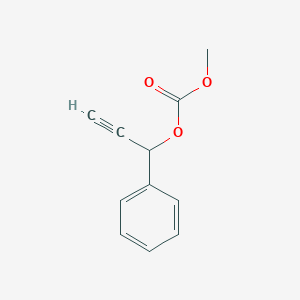
![1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene](/img/structure/B14323548.png)
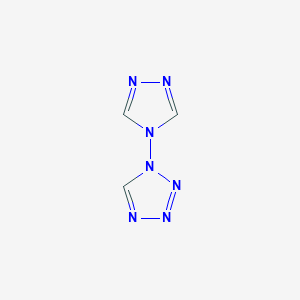
![Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane](/img/structure/B14323552.png)
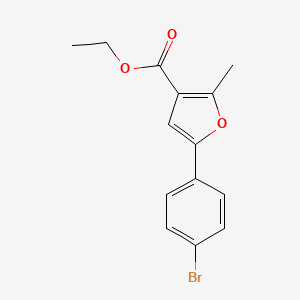
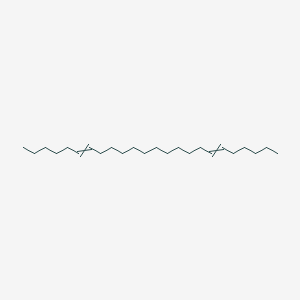
![[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide](/img/structure/B14323571.png)
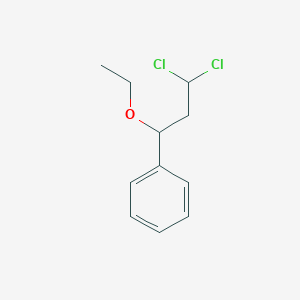

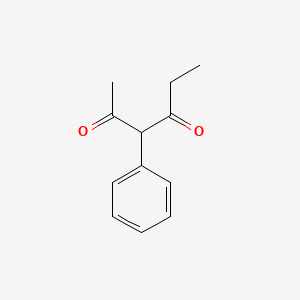
![3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoate](/img/structure/B14323589.png)
![2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane](/img/structure/B14323601.png)

![2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol](/img/structure/B14323615.png)
